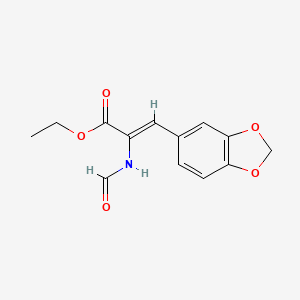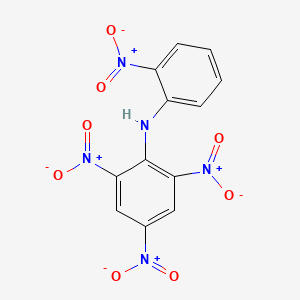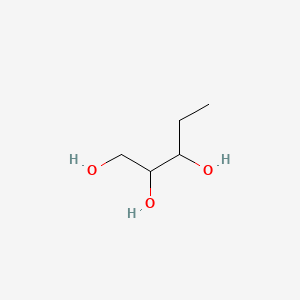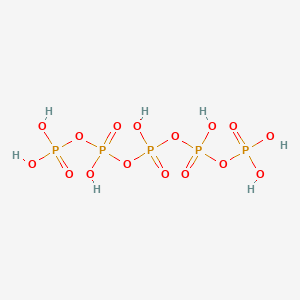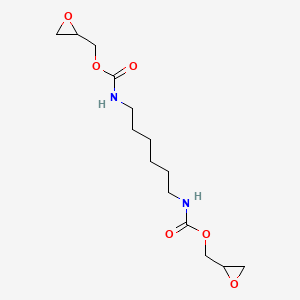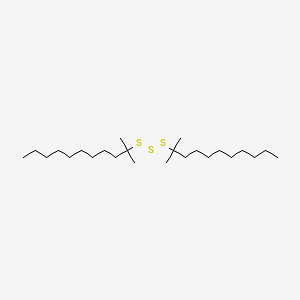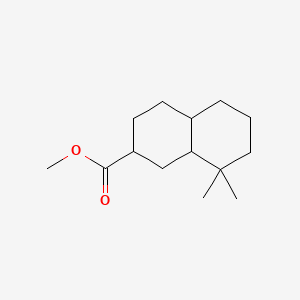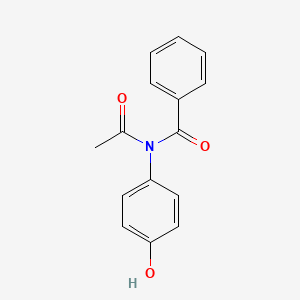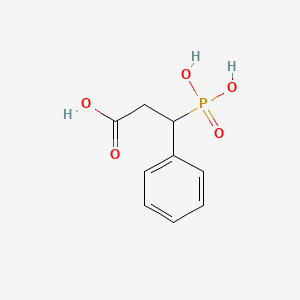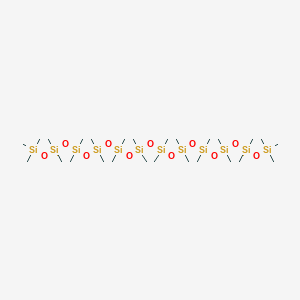
Diammonium europium pentanitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diammonium europium pentanitrate is a chemical compound with the molecular formula EuH8N7O15. It is a coordination complex where europium is coordinated with nitrate ions and ammonium ions. Europium, a rare earth element, is known for its unique luminescent properties, making its compounds valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of diammonium europium pentanitrate typically involves the reaction of europium nitrate with ammonium nitrate in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired complex. The general reaction can be represented as: [ \text{Eu(NO}_3\text{)}_3 + 2\text{NH}_4\text{NO}_3 \rightarrow \text{(NH}_4\text{)}_2\text{Eu(NO}_3\text{)}_5 ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the dissolution of europium oxide in nitric acid to form europium nitrate, followed by the addition of ammonium nitrate. The solution is then evaporated to obtain the crystalline product.
Analyse Chemischer Reaktionen
Types of Reactions: Diammonium europium pentanitrate undergoes various chemical reactions, including:
Oxidation: The europium ion in the compound can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to form lower oxidation state europium complexes.
Substitution: Ligand exchange reactions where nitrate ions can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrogen gas.
Substitution: Ligands such as phosphines or amines in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Higher oxidation state europium complexes.
Reduction: Lower oxidation state europium complexes.
Substitution: New coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Diammonium europium pentanitrate has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other europium complexes.
Biology: Employed in bioimaging and as a luminescent probe due to its strong red luminescence.
Medicine: Investigated for potential use in medical imaging and diagnostics.
Industry: Utilized in the production of phosphors for display screens and lighting.
Wirkmechanismus
The mechanism of action of diammonium europium pentanitrate primarily involves its luminescent properties. The europium ion in the compound absorbs energy and undergoes electronic transitions, resulting in the emission of light. This luminescence is due to the transitions between the 5D0 and 7FJ energy levels of europium. The compound’s luminescence can be enhanced by the presence of suitable ligands that facilitate energy transfer to the europium ion.
Vergleich Mit ähnlichen Verbindungen
Europium(III) nitrate (Eu(NO3)3): Similar in composition but lacks the ammonium ions.
Europium(III) chloride (EuCl3): Another europium complex with chloride ions instead of nitrate.
Europium(III) acetate (Eu(CH3COO)3): Contains acetate ions instead of nitrate.
Uniqueness: Diammonium europium pentanitrate is unique due to its specific coordination environment, which includes both ammonium and nitrate ions. This unique structure imparts distinct luminescent properties, making it valuable for applications requiring strong red luminescence.
Eigenschaften
CAS-Nummer |
93918-78-6 |
|---|---|
Molekularformel |
EuH8N7O15 |
Molekulargewicht |
498.07 g/mol |
IUPAC-Name |
diazanium;europium(3+);pentanitrate |
InChI |
InChI=1S/Eu.5NO3.2H3N/c;5*2-1(3)4;;/h;;;;;;2*1H3/q+3;5*-1;;/p+2 |
InChI-Schlüssel |
TWBSZKSLVYNASO-UHFFFAOYSA-P |
Kanonische SMILES |
[NH4+].[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Eu+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


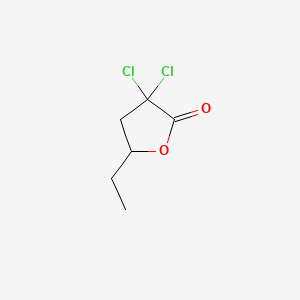

![N-[(3S)-3-tert-butyloctyl]octadecan-1-amine](/img/structure/B12657238.png)
